molecular formula C17H21N B3164518 2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine CAS No. 893574-80-6

2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine

Cat. No. B3164518
CAS RN: 893574-80-6
M. Wt: 239.35 g/mol
InChI Key: IIIOXYPRJHEIFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine is a chemical compound that belongs to the class of phenethylamines. It is also known as 4-MPD and is used in scientific research.

Scientific Research Applications

Mechanism of Action

Mode of Action

Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Like other amines, it may interact with various enzymes, receptors, and transporters in the body, influencing their function .

Biochemical Pathways

Amines can generally participate in a variety of biochemical processes, including the synthesis of biogenic amines .

Pharmacokinetics

As an amine, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of (2-Methylpropyl)[(4-phenylphenyl)methyl]amine are not well-studied. Therefore, it’s difficult to provide a detailed description of its effects. Amines can generally influence a variety of physiological processes, depending on their specific targets .

properties

IUPAC Name

2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N/c1-14(2)12-18-13-15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,14,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIIOXYPRJHEIFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[(4-phenylphenyl)methyl]propan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.